2,2,2-Trifluoro-N-[2-(piperazin-1-yl)ethyl]acetamide
Overview
Description
2,2,2-Trifluoro-N-[2-(piperazin-1-yl)ethyl]acetamide is a chemical compound with the molecular formula C8H14F3N3O. It is characterized by the presence of a trifluoroacetamide group attached to a piperazine ring via an ethyl linker.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-N-[2-(piperazin-1-yl)ethyl]acetamide typically involves the reaction of 2,2,2-trifluoroacetyl chloride with N-(2-aminoethyl)piperazine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoro-N-[2-(piperazin-1-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoroacetamide group can undergo nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted amides.
Scientific Research Applications
2,2,2-Trifluoro-N-[2-(piperazin-1-yl)ethyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Material Science: The compound is used in the development of advanced materials with specific properties, such as hydrophobicity and thermal stability.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-[2-(piperazin-1-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamide group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. The piperazine ring provides additional binding interactions, stabilizing the compound-target complex .
Comparison with Similar Compounds
2,2,2-Trifluoro-N,N-dimethylacetamide: Similar in structure but with dimethyl groups instead of the piperazine ring.
2,2,2-Trifluoro-N-(2-propynyl)acetamide: Contains a propynyl group instead of the piperazine ring.
Uniqueness: 2,2,2-Trifluoro-N-[2-(piperazin-1-yl)ethyl]acetamide is unique due to the presence of the piperazine ring, which imparts specific pharmacological properties and enhances its binding interactions with biological targets. This makes it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
2,2,2-trifluoro-N-(2-piperazin-1-ylethyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3N3O/c9-8(10,11)7(15)13-3-6-14-4-1-12-2-5-14/h12H,1-6H2,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTWAOJKORVCID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCNC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30607006 | |
Record name | 2,2,2-Trifluoro-N-[2-(piperazin-1-yl)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30607006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87980-84-5 | |
Record name | 2,2,2-Trifluoro-N-[2-(piperazin-1-yl)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30607006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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